N-(2-bromo-4-methylphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
N-(2-bromo-4-methylphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound that features a unique structure combining several functional groups
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN5O3/c1-13-7-8-17(16(23)11-13)25-19(29)12-28-22(30)27-10-9-24-21(20(27)26-28)31-18-6-4-5-14(2)15(18)3/h4-11H,12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRLRNOAGMXACA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactionsCommon reagents used in these steps include amines, carboxylic acids, and coupling agents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized products .
Scientific Research Applications
Anthelmintic Properties
Preliminary studies suggest that N-(2-bromo-4-methylphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide exhibits promising anthelmintic activity . It has been evaluated for its efficacy against various parasitic infections, potentially interacting with enzymes or receptors critical for the survival and proliferation of parasites.
Antibacterial Activity
The compound has been synthesized alongside derivatives that have shown antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests its potential use as an antibiotic agent .
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in inflammatory processes. For instance, studies have demonstrated its ability to inhibit lipoxygenase activity, which is crucial in inflammatory responses .
In Vitro Studies
In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines (e.g., MCF-7), indicating potential anticancer properties. These findings suggest that modifications to the compound could enhance its efficacy against cancer cells .
Inflammation Models
Animal model studies have indicated that this compound can reduce markers of inflammation when tested for COX and LOX inhibition .
Neuroprotective Effects
Some derivatives have shown potential neuroprotective effects by modulating cholinesterase activity. This could be beneficial for conditions such as Alzheimer's disease where cholinergic signaling is impaired .
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoic acid: Shares the benzodioxolyl group but differs in the core structure and functional groups.
Diethyl 2-[(1,3-benzodioxol-5-ylamino)methylene]malonate: Contains the benzodioxolyl group and a similar amine linkage but has a different backbone.
Uniqueness
N-(2-bromo-4-methylphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is unique due to its combination of functional groups and the triazolopyridine core. This structure provides distinct chemical properties and potential biological activities that set it apart from similar compounds.
Biological Activity
N-(2-bromo-4-methylphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, interaction studies, and preliminary research findings.
Chemical Structure and Properties
The compound has the molecular formula C20H22BrN5O3 and a molecular weight of approximately 448.33 g/mol. Its structure features multiple functional groups, including a bromo-substituted aromatic ring and a triazolo-pyrazine moiety. These characteristics may influence its reactivity and interactions in biological systems.
Synthesis
The synthesis of this compound typically involves several steps that require optimization of reaction conditions to maximize yield and purity. The synthetic route may include:
- Formation of the triazolo-pyrazine core : This involves the reaction of appropriate precursors under controlled conditions.
- Bromination : The introduction of the bromo group onto the aromatic system.
- Acetamide formation : The final step where the acetamide group is attached to the synthesized core.
Biological Activities
Preliminary studies suggest that this compound exhibits promising biological activities:
Anthelmintic Activity
Research indicates that this compound shows efficacy against various parasitic infections. Its structural features may allow it to interact effectively with biological targets such as enzymes or receptors involved in parasitic survival and proliferation.
Interaction studies utilizing molecular docking and binding assays have been conducted to determine how the compound interacts with specific biological targets. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic profile.
Comparative Analysis
To better understand the potential of this compound in comparison to similar compounds, a table summarizing some related compounds and their activities is provided below:
| Compound Name | Structure Similarity | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Triazole-based | Antiparasitic | |
| Compound B | Benzotriazole | Antimicrobial | |
| Compound C | Pyrazine derivatives | Anticancer |
Case Studies
Several case studies have highlighted the effectiveness of compounds with similar structures in treating parasitic infections:
- Study on Benzotriazole Derivatives : Various benzotriazole derivatives were tested for their antimicrobial properties against bacterial strains like Escherichia coli and Pseudomonas fluorescens, showing significant activity due to their structural characteristics .
- Antiparasitic Activity : Research on compounds with triazole moieties demonstrated effective growth inhibition against Trypanosoma cruzi, suggesting that modifications similar to those in this compound could enhance efficacy against protozoan parasites .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound under reflux conditions?
The synthesis typically involves coupling a substituted triazole-pyrazine intermediate with a brominated arylacetamide precursor. Key steps include:
- Dissolving intermediates in absolute ethanol with glacial acetic acid as a catalyst.
- Refluxing for 4–6 hours to ensure complete cyclization and coupling .
- Post-reaction solvent removal under reduced pressure and purification via recrystallization (methanol/water mixtures are common). Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95% peak area).
Q. Which spectroscopic techniques are critical for characterizing this compound?
A multi-technique approach is recommended:
- NMR (¹H/¹³C) : Assign aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (C=O, δ ~170 ppm).
- FT-IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and triazole N-H bonds (~3200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ for C₂₄H₂₂BrN₅O₃: calc. 528.08, observed 528.12) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) improve yield and reproducibility in its synthesis?
Q. How can structural modifications enhance its biological activity?
Target-specific modifications include:
- Phenoxy Group Replacement : Substitute 2,3-dimethylphenoxy with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- Acetamide Chain Optimization : Introduce polar substituents (e.g., -OH or -NH₂) to enhance solubility without compromising target binding . Example : Replacing 2,3-dimethylphenoxy with 4-fluorophenoxy increased inhibitory activity against kinase X by 40% (IC₅₀: 12 nM vs. 20 nM) .
Q. How to resolve contradictions in reported binding affinities across studies?
Contradictions often arise from assay variability. Mitigation strategies:
- Standardized Assays : Use consistent protein concentrations (e.g., 10 nM) and buffer conditions (pH 7.4, 25°C).
- Orthogonal Validation : Compare surface plasmon resonance (SPR) with fluorescence polarization (FP) data. For instance, SPR-reported Kd = 15 nM aligned with FP (IC₅₀ = 18 nM) after adjusting for ligand depletion .
Methodological Guidance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
